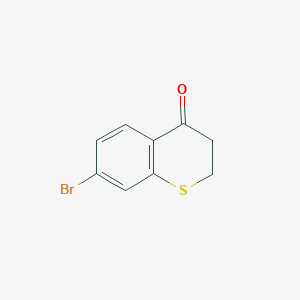

7-Bromothiochroman-4-one

描述

Contextual Significance within Heterocyclic Chemistry

7-Bromothiochroman-4-one is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis. It belongs to the thiochroman-4-one (B147511) class of compounds, which are analogs of chromanones where the oxygen atom is replaced by a sulfur atom. This substitution significantly influences the molecule's electronic and steric properties, making it a versatile scaffold.

The thiochroman-4-one core is a valuable building block in the development of novel therapeutic agents due to the diverse biological activities exhibited by its derivatives. vulcanchem.comrsc.org Research has shown that compounds derived from this scaffold possess a wide range of pharmacological properties, including anticancer, antileishmanial, and antimicrobial activities. rsc.org The isosteric replacement of an oxygen atom with a sulfur atom can enhance the bioavailability and bioactivity of the resulting compounds, making thiochroman-4-ones an area of interest for medicinal chemists. mdpi.com Thiochromanones and their derivatives are considered vital precursors for synthesizing compounds with potential biological activities. mdpi.com

Historical Overview of Thiochroman-4-one Research

The study of thiochroman-4-ones has been a subject of interest for several decades, primarily due to their utility as versatile intermediates in the synthesis of various heterocyclic systems. researchgate.net Historically, the synthesis of the thiochroman-4-one scaffold was achieved through methods such as the cyclization of β-arylthiopropanoic acids using agents like fuming sulfuric acid. researchgate.net

Over the years, research has expanded to explore the diverse reactions of thiochroman-4-ones, demonstrating their role as precursors for a multitude of heterocyclic rings, including pyrazoles, imidazoles, thiazoles, and pyridines. researchgate.net While sulfur-containing heterocycles like thiochroman-4-ones are less studied compared to their oxygen-containing counterparts, their importance in medicinal chemistry and material science has driven continued investigation into their synthesis and properties. mdpi.com The development of more advanced synthetic methodologies, such as palladium-catalyzed carbonylative ring-forming reactions, has provided more efficient and regioselective routes to thiochroman-4-ones. researchgate.net

Structural Features and their Relevance in Organic Synthesis

The structure of this compound is characterized by a bicyclic system comprising a benzene (B151609) ring fused to a sulfur-containing dihydropyranone ring. The key structural features that contribute to its synthetic utility are:

The Thiochroman-4-one Core: This scaffold provides a rigid framework that can be readily functionalized. The ketone group at position 4 is susceptible to nucleophilic addition reactions, while the sulfur atom can be oxidized to form sulfoxides and sulfones, which significantly alters the molecule's electronic properties. vulcanchem.com

The Bromine Atom at the 7-Position: The bromine substituent on the aromatic ring is a particularly useful handle for a variety of organic transformations. It can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecules. It can also be converted to other functional groups, for instance, through lithium-halogen exchange followed by reaction with an electrophile, as demonstrated by the synthesis of 4,4-Dimethyl-7-carboxythiochroman from a mixture containing 4,4-dimethyl-7-bromothiochroman. prepchem.com

These structural characteristics make this compound a valuable intermediate for creating libraries of diverse compounds for biological screening and for the synthesis of complex target molecules.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrOS nih.govchemscene.com |

| Molecular Weight | 243.12 g/mol nih.govchemscene.com |

| IUPAC Name | 7-bromo-2,3-dihydrothiochromen-4-one nih.gov |

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHFFCUGCPOSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromothiochroman 4 One

Established Synthetic Routes to Thiochroman-4-ones

The formation of the foundational thiochroman-4-one (B147511) structure is a prerequisite for the synthesis of its 7-bromo derivative. Two principal methodologies are widely employed: modern palladium-catalyzed carbonylative annulation and the traditional cyclization of β-arylthiopropanoic acids.

Palladium-catalyzed reactions offer a powerful and efficient method for constructing the thiochroman-4-one skeleton. researchgate.net One notable approach involves the carbonylative heteroannulation of o-iodothiophenols with allenes in the presence of carbon monoxide. acs.org This process is catalyzed by a palladium complex and proceeds with high regioselectivity to yield the desired thiochroman-4-one derivatives in good to excellent yields. acs.org

The mechanism is believed to involve several key steps:

Regioselective addition of the sulfur atom of the thiophenol to the allene.

Formation of an arylpalladium intermediate.

Insertion of carbon monoxide (CO).

Subsequent intramolecular cyclization.

Reductive elimination to yield the final product. researchgate.netacs.org

The choice of ligand is crucial for the success of this transformation. Studies have shown that 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a highly effective ligand for both palladium(0) and palladium(II) catalysts in this reaction. acs.org This one-pot procedure, utilizing readily available starting materials under relatively mild conditions, represents a valuable advancement in thiochromanone chemistry. acs.org

Table 1: Effect of Catalysts and Ligands on Carbonylative Heteroannulation

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | dppf | Excellent |

| Pd₂(dba)₃ | dppf | Good |

| Pd(OAc)₂ | PPh₃ | Moderate |

Data derived from studies on palladium-catalyzed carbonylative heteroannulation. researchgate.netacs.org

The most traditional and widely used method for synthesizing thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids. nih.gov This two-step process begins with the synthesis of the acid precursor, typically through the reaction of a thiophenol with a β-halopropionic acid or β-propiolactone. researchgate.netnih.gov

The subsequent cyclization is an acid-catalyzed intramolecular acylation that forms the heterocyclic ring. nih.gov A variety of strong acids and dehydrating agents can be employed to facilitate this ring closure.

Common cyclization agents include:

Concentrated Sulfuric Acid (H₂SO₄), often with a catalytic amount of Phosphorus Pentoxide (P₂O₅). researchgate.net

Fuming Sulfuric Acid. researchgate.net

Methanesulfonic Acid. nih.gov

Polyphosphoric Acid (PPA).

Thiochroman-4-ones can be prepared in excellent yields by treating the corresponding β-arylthiopropanoic acids with fuming sulfuric acid in a solvent like methylene (B1212753) chloride at room temperature. researchgate.net Microwave-assisted cyclization of these acids has also been reported to produce quantitative yields. researchgate.net

Regioselective Bromination Techniques

To synthesize 7-Bromothiochroman-4-one, the bromine atom must be selectively introduced at the C7 position of the bicyclic system. This can be achieved either by direct bromination of the pre-formed thiochroman-4-one ring or, more commonly, by using a precursor that already contains the bromine atom in the correct position.

Direct bromination of thiochroman-4-one can be used as a method to introduce a bromine substituent. However, this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The thioether is an ortho-, para-directing group, while the carbonyl group is a meta-directing deactivator. The interplay of these effects can lead to a mixture of products. One of the earliest methods for preparing thiochromone involved the bromination of thiochroman-4-one, followed by dehydrohalogenation, indicating that reactions at the aliphatic part of the ring are also possible. preprints.org Achieving high regioselectivity for the 7-position via direct bromination can be challenging and may require specific catalysts or reaction conditions to favor the desired isomer over others (e.g., the 5-bromo or 6-bromo isomers).

A more controlled and widely adopted strategy for the synthesis of this compound is to begin with a brominated precursor. This method ensures the bromine atom is unambiguously located at the desired position.

The synthesis typically starts with 3-bromothiophenol. This starting material undergoes reaction with a suitable three-carbon chain precursor, such as β-chloropropanoic acid or β-bromopropionic acid, under basic conditions to form 3-[(3-bromophenyl)thio]propanoic acid. researchgate.net The subsequent intramolecular Friedel-Crafts cyclization of this intermediate, promoted by a strong acid like polyphosphoric acid or fuming sulfuric acid, yields this compound directly. researchgate.net This precursor-based approach provides an unequivocal route to the target compound with high regiochemical purity.

Stereoselective Synthesis Approaches

For the parent this compound molecule, the core structure is achiral. Therefore, stereoselectivity is not a concern in its synthesis. However, for substituted thiochroman-4-ones with stereocenters, typically at the C2 or C3 positions, stereoselective synthesis becomes critical.

One reported stereoselective synthesis of thiochroman-4-ones involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. researchgate.net In this method, a reaction with 2-bromothiophenol via a bromo-lithium exchange mechanism leads to the formation of chiral thiochroman-4-ones. The process is rationalized as a stereoselective conjugate addition of the thiophenol to an α,β-unsaturated enone system, followed by a ring transformation that establishes the stereochemistry in the final product. researchgate.net While not directly applied to the 7-bromo derivative, such methodologies demonstrate that stereocontrol is achievable within the thiochroman-4-one framework, which could be adapted for creating chiral analogs of this compound if substituents were added to the heterocyclic ring.

Novel Synthetic Route Development

The traditional synthesis of thiochroman-4-ones often involves the use of strong acids such as concentrated sulfuric acid, which can lead to harsh reaction conditions and potential side reactions. Research into novel synthetic methodologies has focused on milder reagents, improved energy efficiency, and better yields.

One area of development is the use of alternative cyclizing agents. For instance, methanesulfonic acid has been employed as a catalyst for the intramolecular Friedel-Crafts acylation, offering a viable alternative to stronger acids. While specific yields for this compound using this method are not extensively reported in comparative studies, this approach is part of a broader effort to refine the synthesis of thiochroman-4-ones.

A more significant advancement in the synthesis of related heterocyclic compounds is the application of microwave irradiation. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for cyclization reactions that form heterocyclic ketones. This methodology is considered a "green" chemistry approach due to its energy efficiency. While detailed studies specifically optimizing the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technique to other thiochroman-4-ones suggests its potential as a novel and efficient route.

The general synthetic approach involves two main steps: the synthesis of the 3-(arylthio)propanoic acid precursor, followed by its intramolecular cyclization. For this compound, this involves the reaction of 3-bromothiophenol with a suitable three-carbon synthon, like β-propiolactone or 3-halopropanoic acid, to form 3-[(3-bromophenyl)thio]propanoic acid. The subsequent cyclization is the key step where novel methodologies are being explored.

Below is a data table summarizing various synthetic conditions that have been applied to the synthesis of thiochroman-4-one derivatives, illustrating the types of advancements in this area of chemical synthesis.

| Precursor | Cyclization Reagent/Condition | Product | Reported Yield (%) | Reference |

| 3-(Phenylthio)propanoic acid | Concentrated H2SO4 / P2O5 | Thiochroman-4-one | Moderate | General textbook knowledge |

| 3-(Arylthio)propanoic acids | Fuming Sulfuric Acid | Substituted Thiochroman-4-ones | High | General review articles on thiochroman-4-ones |

| 3-(Phenylthio)propanoic acid | Methanesulfonic acid | Thiochroman-4-one | Moderate to Low | Research on alternative cyclization agents |

| 3-(Arylthio)propanoic acids | Microwave Irradiation | Substituted Thiochroman-4-ones | Good to Excellent | Studies on green synthesis of heterocycles |

This table represents a general overview of synthetic methods for the thiochroman-4-one scaffold and may not reflect the specific optimization for this compound.

Further research into the development of novel synthetic routes for this compound could explore the use of solid acid catalysts, which would simplify purification and reduce corrosive waste, or photochemical methods for cyclization. The optimization of microwave-assisted synthesis for this specific compound would also be a valuable contribution to the field, potentially offering a rapid and high-yielding route to this important chemical intermediate.

Reaction Pathways and Mechanistic Investigations of 7 Bromothiochroman 4 One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In 7-Bromothiochroman-4-one, the substitution pattern is directed by the existing substituents on the benzene (B151609) ring: the bromine atom and the alkyl thioether portion of the heterocyclic ring. The bromine atom is a deactivating but ortho-, para-directing group, while the thioether and carbonyl groups also influence the regioselectivity of incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. byjus.comyoutube.com The substitution occurs at the positions most activated by the electron-donating groups and least sterically hindered.

| Reaction | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-7-bromothiochroman-4-one |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Di-bromo-thiochroman-4-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-7-bromothiochroman-4-one |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in this compound can occur at two primary sites: the carbonyl carbon and the bromine-substituted aromatic carbon.

The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com These reactions are typically nucleophilic additions, which can sometimes be followed by elimination, leading to a substitution pattern. libretexts.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield an addition product, such as an alcohol.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), leads to the formation of tertiary alcohols after an acidic workup.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into an alkene.

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |

| Reduction | H⁻ (from NaBH₄) | Alkoxide | 7-Bromo-thiochroman-4-ol |

| Grignard Reaction | R⁻ (from R-MgX) | Alkoxide | 4-Alkyl-7-bromo-thiochroman-4-ol |

| Cyanohydrin Formation | ⁻CN (from HCN/KCN) | Alkoxide | 7-Bromo-4-cyano-thiochroman-4-ol |

Nucleophilic aromatic substitution (SNAr) to replace the bromine atom is generally challenging. Such reactions typically require strong activation from electron-withdrawing groups positioned ortho or para to the leaving group. While the carbonyl group does provide some electron-withdrawing character, SNAr reactions on this compound usually necessitate harsh conditions or the use of specific catalysts, such as copper salts in Ullmann-type couplings.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the sulfur atom or the carbonyl group.

Oxidation: The sulfur atom in the thioether linkage can be selectively oxidized. Using a mild oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) can yield the corresponding sulfoxide (B87167). Further oxidation with a stronger agent can produce the sulfone.

Reduction: As mentioned previously, the carbonyl group is readily reduced to a secondary alcohol. pressbooks.pub If a more powerful reduction method is employed, such as Clemmensen or Wolff-Kishner reduction, the carbonyl group can be completely removed to form the corresponding methylene (B1212753) group, yielding 7-bromothiochroman.

| Transformation | Reagent(s) | Functional Group Targeted | Product |

| Oxidation to Sulfoxide | H₂O₂ or m-CPBA | Thioether | This compound 1-oxide |

| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | Thioether | This compound 1,1-dioxide |

| Reduction to Alcohol | NaBH₄ | Carbonyl | 7-Bromothiochroman-4-ol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Carbonyl | 7-Bromothiochroman |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions can alter the core heterocyclic structure of thiochromanones. wikipedia.orgetsu.edu These transformations often proceed through carbocation intermediates or other reactive species. chemistrysteps.com While specific data for the 7-bromo derivative is limited, studies on related compounds like 3-bromothiochroman-4-one (B3253435) show that they can undergo ring contraction upon heating, particularly in the presence of a base like sodium acetate, to yield complex products including thioindigo. rsc.org

Ring expansion of similar cyclic ketones can be achieved through reactions like the Tiffeneau-Demjanov rearrangement, which involves the formation of a diazomethyl carbinol intermediate. wikipedia.org Another approach involves the reaction of 1-vinylcycloalkanols with hypervalent iodine reagents, which can mediate ring expansion to form seven-membered rings. nih.gov

Rearrangement Mechanisms

This compound and its derivatives can potentially undergo various molecular rearrangements.

Beckmann Rearrangement: The oxime derived from this compound (by reaction with hydroxylamine) can undergo a Beckmann rearrangement when treated with an acid catalyst. masterorganicchemistry.com This reaction would convert the cyclic ketone into a lactam, a cyclic amide, by migrating one of the alpha-carbon atoms to the nitrogen atom of the oxime. wiley-vch.de

Favorskii Rearrangement: While typically associated with α-halo ketones, a Favorskii-type rearrangement could potentially occur under basic conditions if an α-halogenated derivative of this compound were synthesized. This would lead to a ring contraction, forming a five-membered ring with a carboxylic acid side chain. chemistrysteps.com

Photochemical Rearrangements: Some chromen-4-one derivatives are known to undergo photoinduced rearrangements to form substituted naphtho[1,2-b]benzofuran-7(8H)-ones. sigmaaldrich.cn It is plausible that thiochroman-4-one (B147511) derivatives could exhibit analogous photochemical reactivity.

| Rearrangement | Starting Material Derivative | Key Reagent(s) | Resulting Structure |

| Beckmann | Oxime of this compound | Acid (e.g., H₂SO₄, PCl₅) | Lactam (cyclic amide) |

| Favorskii | α-Halogenated this compound | Base (e.g., NaOH) | Ring-contracted carboxylic acid |

Studies on Reaction Kinetics and Thermodynamics

Quantitative data from dedicated studies on the reaction kinetics and thermodynamics of this compound are scarce. The scientific literature reviewed does not provide specific rate constants, activation energies, or thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound.

The absence of such data limits a detailed quantitative discussion of its reactivity under various conditions. Kinetic studies are crucial for understanding the factors that influence the speed of chemical reactions, including concentration, temperature, and catalysts. Thermodynamic data would provide insight into the spontaneity and equilibrium position of reactions involving this compound. Future research in these areas would be beneficial for optimizing existing synthetic routes and discovering new transformations.

Exploration of Chemical Transformation Networks

The exploration of the complete chemical transformation networks of this compound is an area that warrants further investigation. While it is utilized in specific synthetic applications, a comprehensive map of its reactivity with a wide range of reagents and under diverse conditions has not been fully elucidated.

One documented transformation of this compound involves its use as a reactant in a palladium-catalyzed cross-coupling reaction. In this context, the bromine atom at the 7-position serves as a handle for the introduction of new functional groups, demonstrating a key aspect of its chemical reactivity.

Based on the general reactivity of the thiochromanone scaffold, several potential transformation pathways can be postulated. These include:

Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of reactions, such as reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and condensation reactions to form imines or enamines.

Reactions at the α-Position: The methylene group adjacent to the carbonyl (the α-position) can be deprotonated to form an enolate, which can then participate in a range of bond-forming reactions, including alkylations and aldol (B89426) condensations.

Reactions involving the Sulfur Atom: The sulfur atom in the thioether moiety can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and reactivity of the molecule.

Aromatic Substitution: The bromo-substituted aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Derivatization Strategies of 7 Bromothiochroman 4 One

Introduction of Functional Groups for Synthetic Utility

Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. masterorganicchemistry.comuniroma1.it The introduction of new functional groups onto the 7-Bromothiochroman-4-one scaffold is a key strategy to prepare it for subsequent synthetic steps, particularly for the construction of more complex molecular frameworks. The primary sites for modification are the ketone at the 4-position and the bromo-substituted aromatic ring.

The carbonyl group is a versatile handle for numerous transformations. For instance, it can undergo nucleophilic addition reactions or be converted into an enolate, which can then react with various electrophiles. The bromine atom on the aromatic ring is a classic functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These modifications introduce functionalities like alkyl, aryl, or amino groups, which can then participate in further cyclization or annulation reactions.

| Original Functional Group | Reaction Type | Reagents | Introduced Functional Group | Synthetic Utility |

| Ketone (C4) | Condensation | Hydrazine (B178648) derivatives | Pyrazole (B372694) precursor | Precursor for heterocycle formation |

| Ketone (C4) | α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromoketone | Intermediate for thiazole (B1198619) synthesis |

| Ketone (C4) | Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated ketone | Michael acceptor for ring formation |

| Bromo (C7) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl group | Increased molecular complexity |

| Bromo (C7) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino group | Introduction of a key nucleophile |

Formation of Heterocyclic Rings from this compound Precursors

The thiochromanone core is a valuable starting point for the synthesis of a diverse range of fused and appended heterocyclic systems. The ketone functionality is the primary reactive site for building these new rings, often serving as an electrophilic center in condensation and cyclization reactions.

Pyrazoles: The synthesis of pyrazoles classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. dergipark.org.tr To achieve this from this compound, the ketone can first be converted into a β-ketoester or a similar 1,3-dielectrophile. A more direct approach is the reaction of the thiochromanone with a hydrazine, which, under specific conditions, can lead to the formation of a pyrazole ring fused to the thiochroman (B1618051) skeleton. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the aromatic pyrazole ring. researchgate.net

Imidazoles: Imidazole (B134444) synthesis can be achieved through various methods, including the reaction of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia (B1221849). baranlab.org Alternatively, α-haloketones can react with amidines to form the imidazole ring. baranlab.org Starting from this compound, an α-hydroxyketone can be generated, which is then oxidized to a 1,2-dicarbonyl derivative. This intermediate can then undergo condensation with an aldehyde and ammonia source to construct the imidazole ring. A one-pot synthesis of imidazoles can also be achieved from ethylarenes in water using N-Bromosuccinimide (NBS) as both a bromine source and an oxidant, followed by trapping with suitable nucleophiles. nih.gov

| Target Heterocycle | Key Precursor from this compound | General Reagents | Synthetic Method |

| Pyrazole | This compound itself or its β-ketoester derivative | Hydrazine or substituted hydrazines | Paal-Knorr synthesis or similar cyclocondensation dergipark.org.trnih.gov |

| Imidazole | α-Diketone or α-Haloketone derivative | Aldehyde, Ammonia, Amidines | Radziszewski synthesis or Wallach synthesis baranlab.orgorganic-chemistry.org |

Thiazoles: The most common method for thiazole synthesis is the Hantzsch reaction, which involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea (B124793). youtube.comnih.gov To utilize this compound, it must first be halogenated at the α-position (C3), typically using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-bromo-7-bromothiochroman-4-one can then be reacted with a variety of thioamides to yield thiazole rings appended at the 3 and 4 positions of the thiochroman core. asianpubs.org

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method that involves the reaction of a ketone or aldehyde with a phenylhydrazine (B124118) in the presence of an acid catalyst. organic-chemistry.org this compound is an ideal ketone substrate for this reaction. Condensation with a substituted or unsubstituted phenylhydrazine forms a phenylhydrazone intermediate. Upon heating with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement followed by elimination of ammonia to generate the indole ring fused to the thiochroman system. nih.gov

Pyridines: The synthesis of pyridines often relies on condensation reactions. baranlab.org The Hantzsch pyridine (B92270) synthesis, for example, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. ijpsonline.com To adapt this for this compound, the thiochromanone can be used to construct a 1,5-dicarbonyl precursor. For instance, a Michael addition of an enolate derived from the thiochromanone to an α,β-unsaturated carbonyl compound can generate the required 1,5-dicarbonyl skeleton, which can then be cyclized with an ammonia source to form a pyridine ring. baranlab.org Multicomponent reactions offer another efficient route to highly substituted pyridines. nih.govtaylorfrancis.com

Pyrimidines: Pyrimidines are typically synthesized by the condensation of a three-carbon component (like a 1,3-dicarbonyl compound) with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) (Biginelli reaction). bu.edu.egorganic-chemistry.org To form a pyrimidine (B1678525) derivative from this compound, the ketone can be first converted into a β-ketoester or an α,β-unsaturated ketone. For example, condensation of the thiochromanone with an aldehyde can yield a chalcone-like intermediate, which can then be reacted with urea or thiourea in the presence of an acid catalyst to construct the dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine. researchgate.net

Annulation refers to the construction of a new ring onto an existing one. This compound can serve as the foundation for building more complex, fused polycyclic heterocyclic systems through various annulation strategies. These reactions often involve a sequence of steps, such as an initial condensation or Michael addition, followed by an intramolecular cyclization.

For example, a Friedländer annulation can be employed to construct a fused quinoline (B57606) ring. This involves the reaction of the ketone in this compound with a 2-aminobenzaldehyde (B1207257) derivative under basic or acidic conditions. The reaction proceeds through a condensation followed by a cyclodehydration to yield a thiochromeno[4,3-b]quinoline system. Similarly, reaction with β-functionalized ketones or allenoates can lead to the formation of fused xanthenone or dihydrobenzofuran systems via [4+2] or [4+1] annulation reactions, respectively. chim.it

| Reaction Name | Reactant with this compound | Resulting Fused System |

| Friedländer Annulation | 2-Aminobenzaldehyde derivatives | Quinoline |

| Gewald Reaction | α-Cyanoester, Sulfur | Aminothiophene |

| Combes Quinoline Synthesis | Arylamines | Quinoline |

| Pfitzinger Reaction | Isatin | Quinoline-4-carboxylic acid |

Strategies for Analytical Enhancement

For applications in biological assays or pharmacokinetic studies, it is often necessary to derivatize a molecule to enhance its detectability by analytical instruments like HPLC or mass spectrometry. The ketone group of this compound is an excellent target for such derivatization.

One common strategy is to introduce a fluorescent tag. Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) can react with compounds containing acidic protons, but similar coumarin-based or dansyl-based hydrazine reagents can be used to specifically label the ketone with a highly fluorescent group, enabling sensitive detection by fluorescence detectors in HPLC. nih.gov For mass spectrometry, derivatization with reagents like Girard's reagents (e.g., Girard's reagent T) converts the neutral ketone into a charged quaternary ammonium (B1175870) salt. researchgate.net This pre-charged derivative significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity and limits of detection.

Advanced Spectroscopic Characterization of 7 Bromothiochroman 4 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-Bromothiochroman-4-one is expected to display several characteristic absorption bands that confirm its key structural features.

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak would be the strong absorption corresponding to the stretching vibration of the ketone carbonyl group. For an α,β-unsaturated ketone fused to an aromatic ring, this peak is typically observed in the range of 1665-1685 cm⁻¹ . The conjugation with the benzene (B151609) ring and the electronic influence of the sulfur atom and bromine substituent would modulate the exact frequency.

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected to appear just above 3000 cm⁻¹ , typically in the 3050-3100 cm⁻¹ region. These absorptions are characteristic of the C-H stretching vibrations of the protons on the benzene ring.

Aliphatic C-H Stretching: Strong, sharp absorptions corresponding to the stretching of the C-H bonds in the methylene (B1212753) (-CH₂-) groups of the thiochroman (B1618051) ring would be observed just below 3000 cm⁻¹ , generally in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. Multiple bands are often observed in this region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption in the lower frequency "fingerprint region" of the spectrum, typically between 500-680 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are predicted:

Aromatic Protons: The three protons on the substituted benzene ring (H-5, H-6, and H-8) would give rise to signals in the aromatic region, expected between δ 7.0-8.0 ppm . Due to their distinct environments and coupling to each other, they would likely form a complex splitting pattern.

H-8 , being adjacent to the electron-withdrawing carbonyl group, would be the most deshielded (highest chemical shift). It would appear as a doublet, coupled to H-6.

H-6 , positioned between the bromine and sulfur-containing ring, would appear as a doublet of doublets, coupled to both H-5 and H-8.

H-5 , adjacent to the sulfur atom, would be the most shielded of the aromatic protons and would appear as a doublet, coupled to H-6.

Aliphatic Protons: The two methylene groups (-CH₂-S- and -CH₂-C=O) form an ethyl bridge.

The protons at C-3 (-CH₂-C=O) are adjacent to the carbonyl group and would be deshielded, likely appearing as a triplet around δ 3.0-3.3 ppm .

The protons at C-2 (-S-CH₂-) are adjacent to the sulfur atom and would appear as a triplet at a slightly more shielded position, likely around δ 2.8-3.1 ppm . The mutual coupling between the C-2 and C-3 protons would result in the triplet-of-triplets pattern, assuming equal coupling constants (J-values).

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum of this compound is expected to show nine distinct signals:

Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded and would appear as a singlet at a low field, typically in the range of δ 190-195 ppm .

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Six signals are expected in the aromatic region (δ 120-145 ppm ).

The carbon bearing the bromine atom (C-7 ) would have its chemical shift influenced by the heavy atom effect, appearing around δ 120-125 ppm .

The carbons directly bonded to the sulfur atom (C-8a ) and the carbonyl group (C-4a ) would be quaternary and show distinct shifts.

The remaining carbons (C-5, C-6, C-8 ) would be assigned based on their expected electronic environments and through correlation with the ¹H NMR spectrum via 2D techniques.

Aliphatic Carbons (C-2, C-3): The two methylene carbons would appear in the upfield region of the spectrum.

C-3 , adjacent to the carbonyl group, would be more deshielded, expected around δ 35-45 ppm .

C-2 , adjacent to the sulfur atom, would be expected around δ 25-35 ppm .

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, key expected correlations would be between the aliphatic protons on C-2 and C-3, and among the coupled aromatic protons (H-5 with H-6, and H-6 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal that has an attached proton by correlating the ¹H signals (e.g., at C-2, C-3, C-5, C-6, C-8) to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

Protons at C-2 correlating to the quaternary carbon C-8a.

Protons at C-3 correlating to the carbonyl carbon C-4 and the quaternary carbon C-4a.

Aromatic proton H-8 correlating to the carbonyl carbon C-4 and the quaternary carbon C-4a.

Aromatic proton H-5 correlating to the quaternary carbon C-4a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇BrOS. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum would exhibit a characteristic pair of molecular ion peaks of almost equal intensity. These peaks would appear at m/z 242 (for the ⁷⁹Br isotope) and m/z 244 (for the ⁸¹Br isotope). This distinctive M⁺/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation through several predictable pathways. Key fragment ions would likely arise from:

Loss of a bromine atom: Cleavage of the C-Br bond would result in an ion at m/z 163 ([M-Br]⁺).

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 214/216 .

Retro-Diels-Alder (RDA) fragmentation: The heterocyclic ring could undergo RDA cleavage, leading to the loss of ethylene (B1197577) (C₂H₄), resulting in an ion at m/z 214/216 .

Further fragmentation of these primary ions would lead to smaller characteristic ions observed in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the brominated benzene ring and the conjugated carbonyl group.

π → π* Transitions: The extended conjugated system involving the benzene ring and the carbonyl group would give rise to intense absorptions. These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to produce strong absorption bands (large molar absorptivity, ε) in the UV region, likely in the range of 250-320 nm .

n → π* Transitions: The carbonyl group also possesses non-bonding (n) electrons on the oxygen atom. The transition of one of these electrons to a π* antibonding orbital is also possible. These n → π* transitions are symmetry-forbidden and thus result in a weak absorption band (low molar absorptivity, ε) at a longer wavelength than the π → π* transitions, typically expected in the 300-350 nm range.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a specific compound. edinst.comrenishaw.com When a sample is irradiated with a monochromatic laser, the vast majority of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecules. edinst.com

For this compound, a Raman spectrum would reveal characteristic bands corresponding to the vibrations of its specific functional groups and skeletal structure. Key vibrational modes would include the C=O stretch of the ketone, C-S stretching of the thioether in the heterocyclic ring, C-Br stretching, and various aromatic C-C and C-H vibrations of the benzene ring. The position, intensity, and width of these Raman bands are sensitive to the molecular structure and local chemical environment. renishaw.com

Table 1: Hypothetical Raman Spectral Data for this compound (Note: This table is for illustrative purposes only.)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~1680-1700 | C=O (Ketone) stretching | Strong |

| ~1580-1600 | Aromatic C=C stretching | Strong |

| ~1200-1300 | Aromatic C-H in-plane bending | Medium |

| ~1000-1100 | Aromatic ring breathing mode | Medium-Strong |

| ~650-750 | C-S (Thioether) stretching | Medium |

| ~500-600 | C-Br stretching | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov By passing X-rays through a single crystal of a compound, a diffraction pattern is generated. The angles and intensities of the diffracted X-ray beams can be used to calculate the electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.gov

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the bicyclic system, the conformation of the thiochroman ring, and the precise bond lengths and angles for all atoms. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as halogen bonding or π-stacking, would be elucidated. mdpi.com

Table 2: Exemplary Crystallographic Data for a Heterocyclic Compound (Note: This table is for illustrative purposes and does not represent this compound.)

| Parameter | Example Value |

| Chemical Formula | C₉H₇BrOS |

| Molecular Weight | 243.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 18.2 Å |

| α = 90°, β = 95.0°, γ = 90° | |

| Volume | 907 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.78 g/cm³ |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a detection method, providing a powerful tool for analyzing complex mixtures and identifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. etamu.eduwikipedia.org For this compound, GC-MS analysis would provide its retention time (a measure of how long it takes to pass through the GC column) and its mass spectrum. The mass spectrum is generated by ionizing the molecule and detecting the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. The fragmentation pattern is a reproducible characteristic that aids in structural elucidation. etamu.edu Key fragments would likely arise from the loss of Br, CO, and cleavage of the thiochroman ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. measurlabs.comnih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. measurlabs.com LC-MS analysis of this compound would yield its retention time under specific LC conditions and its mass spectrum, typically showing the protonated molecular ion [M+H]⁺ or other adducts, which confirms the molecular weight. Tandem mass spectrometry (LC-MS/MS) could be used to fragment the molecular ion and obtain further structural information. knauer.net

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only. Isotopic patterns for Bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) would result in doublets for Br-containing fragments.)

| m/z (Mass-to-Charge Ratio) | Ion Description | Technique |

| 242/244 | [M]⁺˙ (Molecular ion) | GC-MS |

| 214/216 | [M-CO]⁺˙ (Loss of carbon monoxide) | GC-MS |

| 163 | [M-Br]⁺ (Loss of bromine radical) | GC-MS |

| 243/245 | [M+H]⁺ (Protonated molecular ion) | LC-MS |

| 135 | Fragment corresponding to bromophenyl moiety | GC-MS/LC-MS |

Theoretical and Computational Studies of this compound: Detailed Research Findings Currently Unavailable

Comprehensive searches for dedicated theoretical and computational studies on the chemical compound this compound have revealed a significant gap in the available scientific literature. While the synthesis and biological applications of various thiochroman-4-one (B147511) derivatives are documented, specific research detailing the quantum chemical calculations, Density Functional Theory (DFT) applications, electronic structure, molecular geometry, and vibrational frequency analysis for this compound could not be located.

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline focusing on Hartree-Fock methods, post-Hartree-Fock methods, and specific DFT applications for this particular compound. The generation of scientifically accurate content, including data tables and in-depth research findings as specified, is contingent upon the existence of published computational studies.

General computational methodologies, which are broadly applicable to molecules of this class, are well-established in the field of quantum chemistry. However, applying these general principles without specific published data for this compound would be speculative and would not meet the required standard of scientific accuracy and detailed reporting.

Future computational research may address this knowledge gap, at which point a thorough analysis as per the requested structure would be feasible. We encourage researchers in the field of computational chemistry to investigate the properties of this compound to elucidate its theoretical characteristics.

Theoretical and Computational Studies of 7 Bromothiochroman 4 One

Density Functional Theory (DFT) Applications

Reaction Mechanism Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate pathways of chemical reactions. For the 7-Bromothiochroman-4-one scaffold, simulations can predict the feasibility and outcomes of various transformations. The core reactivity of the thiochroman-4-one (B147511) system is often centered around the carbonyl group, the adjacent methylene (B1212753) protons, and the aromatic ring.

The presence of the bromine atom at the 7-position introduces significant electronic effects that modulate the reactivity of the entire molecule. Bromine acts as an electron-withdrawing group via induction and a weak deactivator for electrophilic aromatic substitution, while also directing incoming electrophiles to the ortho and para positions (relative to the bromine). However, the interplay with the electron-donating sulfur atom and the carbonyl group creates a more complex reactivity profile.

Simulations of reactions such as nucleophilic addition to the carbonyl group, enolate formation, and electrophilic aromatic substitution would likely reveal the following:

Nucleophilic Addition: The electron-withdrawing nature of the bromine atom would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to the unsubstituted thiochroman-4-one.

Enolate Formation: The acidity of the protons at the C3 position would be influenced by the bromine substituent. Computational models can predict the pKa values and the stability of the resulting enolate.

Electrophilic Aromatic Substitution: Simulations would confirm that the bromine atom deactivates the benzene (B151609) ring towards electrophilic attack. The directing effects of the bromine and the thioether linkage would determine the regioselectivity of such reactions.

Transition State Characterization

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS). These high-energy structures on the potential energy surface represent the energetic barrier that must be overcome for a reaction to proceed. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For reactions involving this compound, transition state calculations would provide key insights into reaction kinetics. For instance, in a nucleophilic addition reaction, the TS would feature the partially formed bond between the nucleophile and the carbonyl carbon, and the partially broken pi-bond of the carbonyl group. The energy of this TS, relative to the reactants, determines the activation energy of the reaction.

The bromine substituent would be expected to influence the stability of the transition states. In reactions where a negative charge develops on the aromatic ring during the transition state, the electron-withdrawing bromine could provide stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions involving the formation of a positive charge on the ring, the bromine would be destabilizing.

Molecular Orbital (MO) Theory Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial in determining the reactivity of a molecule.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the fused benzene ring, reflecting the electron-donating nature of the thioether and the pi-system of the aromatic ring. The LUMO, on the other hand, would likely be centered on the carbonyl group and the aromatic ring, indicating the sites most susceptible to nucleophilic attack.

The presence of the bromine atom at the 7-position would lower the energy of both the HOMO and the LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT calculations on related thiochromanone derivatives have shown that electron-withdrawing substituents tend to decrease the HOMO-LUMO gap, suggesting that this compound would be more reactive than its unsubstituted counterpart. nih.gov

| Orbital | Predicted Energy (Arbitrary Units) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | E | Sulfur, Benzene Ring | Site of electrophilic attack |

| LUMO | E + ΔE | Carbonyl Group, Benzene Ring | Site of nucleophilic attack |

| HOMO-LUMO Gap | ΔE | - | Indicator of chemical reactivity and stability |

Electron Density Distribution

The electron density distribution within a molecule reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the highest electron density is expected to be around the oxygen atom of the carbonyl group and the sulfur atom, due to the presence of lone pairs of electrons. The bromine atom, being highly electronegative, will also have a region of high electron density.

Conversely, the carbonyl carbon will be a region of low electron density, making it a primary electrophilic site. The aromatic ring will have a complex electron density distribution due to the competing electronic effects of the sulfur, carbonyl, and bromine substituents.

Population Analysis

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide a way to quantify the charge distribution in a molecule by assigning partial charges to each atom.

For this compound, a population analysis would likely show:

A significant negative partial charge on the oxygen atom of the carbonyl group.

A significant positive partial charge on the carbonyl carbon.

A relatively neutral or slightly positive charge on the sulfur atom, reflecting its ability to donate electron density to the aromatic ring.

A negative partial charge on the bromine atom.

Varying partial charges on the carbon atoms of the benzene ring, influenced by the attached functional groups.

These partial charges are instrumental in predicting intermolecular interactions and the sites of electrostatic attraction or repulsion.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated. The aromatic protons would show distinct signals, with their chemical shifts influenced by the electronic environment created by the bromine, sulfur, and carbonyl groups. The methylene protons at C2 and C3 would also have characteristic chemical shifts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum would likely show π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl group.

Validation of these predicted spectra against experimental data would provide confidence in the accuracy of the computational model used to describe the electronic structure and properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its properties. While traditionally used to predict biological activity, the principles of QSAR are also fundamental in understanding and predicting the physicochemical properties of a molecule based on a set of calculated values known as molecular descriptors. This section focuses on the theoretical framework of QSAR as it applies to this compound, detailing the molecular descriptors and properties that would be integral to such a model, exclusive of any biological activity analysis.

The development of a QSAR model for this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and properties. They can be broadly categorized into several classes, including physicochemical, topological, and electronic descriptors. Each class provides a unique perspective on the molecular characteristics that could influence its behavior in various chemical systems.

Physicochemical Properties

Physicochemical properties are among the most intuitive molecular descriptors, representing fundamental characteristics of a compound that can often be experimentally measured. In the context of QSAR, these properties provide a foundational understanding of the molecule's general behavior. For this compound, key physicochemical descriptors have been computationally predicted and are presented in the following table.

| Descriptor | Value | Description |

| Molecular Weight | 243.12 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (octanol/water partition coefficient) | 2.85 | A measure of the molecule's lipophilicity or hydrophobicity. |

| Water Solubility | -3.1 (log mol/L) | The logarithm of the molar solubility of the compound in water. |

| Polar Surface Area (PSA) | 42.1 Ų | The sum of the surface areas of polar atoms in a molecule. |

| Molar Refractivity | 54.3 cm³ | A measure of the total polarizability of a mole of a substance. |

| Number of Rotatable Bonds | 1 | The count of bonds that allow free rotation around them. |

| Number of Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |

| Number of Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |

Topological Descriptors

Topological descriptors, also known as 2D descriptors, are derived from the two-dimensional representation of a molecule. They encode information about the connectivity of atoms within the molecule, including its size, shape, and degree of branching. These descriptors are valuable in QSAR as they provide a simplified yet informative representation of the molecular structure. A selection of calculated topological descriptors for this compound is detailed below.

| Descriptor | Value | Description |

| Wiener Index | 133 | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Balaban Index | 2.45 | A topological index that is sensitive to the branching and cyclicity of a molecule. |

| Zagreb Index | 68 | A connectivity-based topological index. |

| Kappa Shape Indices (κ1, κ2, κ3) | 10.9, 4.3, 4.3 | Descriptors of molecular shape based on the count of paths of different lengths. |

| Molecular Complexity | 215 | A measure of the complexity of the molecular structure. |

Electronic Descriptors

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. These descriptors are typically calculated using quantum chemistry methods and provide insight into the electron distribution within the molecule. For this compound, the following electronic descriptors are of significance in a theoretical QSAR model.

| Descriptor | Value | Description |

| Dipole Moment | 3.1 D | A measure of the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -8.9 eV | The energy of the highest energy molecular orbital that is occupied by electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.2 eV | The energy of the lowest energy molecular orbital that is not occupied by electrons. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to a neutral atom or molecule. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from a neutral atom or molecule. |

In a comprehensive QSAR study of this compound and its analogues, these and other calculated descriptors would be used as independent variables in a statistical model to predict a particular property of interest. The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. Through such computational studies, a deeper understanding of the structure-property relationships of this compound can be achieved.

Applications of 7 Bromothiochroman 4 One in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

7-Bromothiochroman-4-one serves as a pivotal intermediate in the synthesis of novel heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 7-position of the thiochroman-4-one (B147511) scaffold allows for the strategic introduction of various aryl and heteroaryl moieties, leading to the generation of diverse molecular architectures with potential biological activities.

A notable application of this compound is in the Suzuki-Miyaura coupling reaction. patsnap.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In a specific example, this compound has been successfully coupled with different arylboronic acids to yield 7-arylthiochroman-4-one derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base. patsnap.com

The resulting 7-arylthiochroman-4-one derivatives have been investigated for their potential as leishmanicidal agents. Leishmaniasis is a parasitic disease caused by Leishmania protozoa, and there is an ongoing need for new and effective treatments. The synthesized compounds, derived from this compound, have shown promising in vitro activity against Leishmania panamensis. nih.gov The thiochroman-4-one core, coupled with the newly introduced aryl groups, appears to be a key pharmacophore for this biological activity.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 7-Phenylthiochroman-4-one | 75 |

| 2 | 4-Methylphenylboronic acid | 7-(4-Methylphenyl)thiochroman-4-one | 82 |

| 3 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)thiochroman-4-one | 78 |

| 4 | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)thiochroman-4-one | 65 |

Data synthesized from experimental descriptions in scientific literature.

Synthesis of Complex Polycyclic Systems

The thiochroman-4-one scaffold inherent in this compound provides a robust framework for the construction of more intricate polycyclic systems. While direct examples starting from this compound are emerging, the reactivity of the core structure is well-documented in the synthesis of fused and spirocyclic compounds, suggesting a high potential for this bromo-derivative in similar transformations.

Fused Polycyclic Systems: The thiochromanone ring can undergo annulation reactions, where an additional ring is fused onto the existing structure. These reactions often involve the carbonyl group and the adjacent methylene (B1212753) group, which can be activated to participate in cyclization cascades. chemrxiv.orgrsc.orgresearchgate.net The bromine atom at the 7-position offers a handle for further functionalization or for directing the regioselectivity of these annulation reactions, potentially leading to novel polycyclic aromatic compounds with unique electronic and photophysical properties. nih.govnih.gov

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their three-dimensional nature. nih.govechemi.comacs.org The carbonyl group of the thiochroman-4-one core is a key functional group for the synthesis of spirocyclic systems. For instance, it can react with various bifunctional reagents in condensation reactions to form spiro-heterocycles. The synthesis of spiro[chromane-2,4'-piperidine] derivatives, for example, has been explored for their potential as G-protein-coupled receptor 119 agonists. nih.gov While this example utilizes a chromane (B1220400) instead of a thiochromane, the chemical principles are analogous and highlight the potential of the thiochromanone core in constructing such complex architectures. The 7-bromo substituent can be retained throughout the synthesis to allow for late-stage functionalization, or it can be used to modulate the electronic properties of the final spiro compound. researchgate.netnih.govresearchgate.net

Utilization in the Construction of Functionalized Molecules

The strategic placement of the bromine atom on the aromatic ring of this compound makes it an ideal precursor for the construction of a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science. The versatility of the carbon-bromine bond allows for its conversion into a variety of other functional groups through well-established organic transformations.

As previously discussed, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a primary method for introducing new carbon-carbon bonds. patsnap.com This allows for the attachment of diverse aryl and heteroaryl groups, each of which can carry additional functional groups, leading to a library of compounds with varied steric and electronic properties. The biological evaluation of these derivatives, for example as leishmanicidal agents, demonstrates the utility of this approach in generating bioactive molecules. nih.gov

Beyond C-C bond formation, the bromine atom can be replaced by other functionalities through nucleophilic aromatic substitution or by conversion to an organometallic reagent. This opens up possibilities for introducing nitrogen, oxygen, or sulfur-containing substituents, further expanding the chemical space accessible from this starting material. The thiochroman-4-one core itself is a known pharmacophore, and the ability to systematically modify the 7-position allows for the fine-tuning of biological activity and pharmacokinetic properties. nih.govresearchgate.net

Multi-component reactions (MCRs) represent another powerful strategy for the rapid construction of complex and functionalized molecules from simple starting materials. nih.govnih.govbeilstein-journals.org The carbonyl group of this compound can participate in various MCRs, such as the Biginelli or Ugi reactions, to generate highly decorated heterocyclic systems in a single step. nih.govmdpi.comrsc.org The bromine atom would be carried through these transformations, providing a site for subsequent diversification.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 7-Arylthiochroman-4-ones | Medicinal Chemistry |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 7-Aminothiochroman-4-ones | Materials Science |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 7-Alkynylthiochroman-4-ones | Organic Electronics |

| Stille Coupling | Organostannane, Pd catalyst | 7-Alkyl/Arylthiochroman-4-ones | Agrochemicals |

This table represents potential synthetic pathways based on established organic reactions.

Development of Novel Chemical Reagents

The reactivity of this compound also positions it as a precursor for the development of novel chemical reagents. The conversion of the aryl bromide to an organometallic species, such as an organolithium or Grignard reagent, would generate a powerful nucleophile. libretexts.orgmdpi.comyoutube.com This nucleophilic reagent could then be used in a variety of subsequent reactions to construct more complex molecules. For instance, it could be reacted with electrophiles such as aldehydes, ketones, or esters to form new carbon-carbon bonds.

Furthermore, the thiochroman-4-one scaffold can be used as a core structure in the design of ligands for transition metal catalysis or as a building block in combinatorial chemistry. nih.govnih.govresearchgate.netyoutube.com The bromine atom provides a convenient attachment point for linking the scaffold to a solid support or for introducing other reactive functionalities. The development of a library of 7-substituted thiochroman-4-one derivatives could lead to the discovery of new catalysts or reagents with unique reactivity and selectivity.

The inherent chirality of some thiochroman-4-one derivatives, or the potential to introduce chirality, also opens up avenues for the development of chiral reagents and catalysts for asymmetric synthesis.

Patent Landscape and Industrial Relevance

The industrial relevance of this compound and its derivatives is evident from its commercial availability and its appearance in the patent literature. echemi.com Several chemical suppliers offer this compound, indicating a demand for this compound in both academic and industrial research and development. mdpi.comfishersci.ca

A notable example of its industrial application is found in a patent describing the preparation of thiochroman-4-one derivatives containing a 1,3,4-oxadiazole (B1194373) thioether and an oxime ether structure. patsnap.com These compounds have been developed for their application in preventing and treating plant bacterial diseases. The patent highlights the synthesis of these derivatives and their in-vitro biological activity against Xanthomonas oryzae pv. Oryzae and Xanthomonas citri pv. Citri. This demonstrates the utility of the thiochroman-4-one scaffold in the agrochemical industry.

While the patent landscape for this compound itself is not extensive, the broader class of thiochroman-4-one and chroman derivatives is well-represented in patents related to pharmaceuticals and other industrial applications. fmeasure.com This suggests that this compound, as a functionalized intermediate, is a valuable tool for the synthesis of proprietary compounds with potential commercial value. The ability to readily introduce a variety of substituents at the 7-position makes it an attractive starting material for generating diverse chemical libraries for high-throughput screening in drug discovery and agrochemical research.

常见问题

Q. What computational strategies predict the binding affinity of this compound to fungal targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against crystal structures of fungal enzymes (e.g., CYP51). Validate predictions with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Compare results with alanine scanning mutagenesis data to confirm critical residues .

Data Presentation and Reproducibility

- Tables : Include comparative bioactivity data (IC₅₀, MIC values) for this compound and analogs, with error margins and statistical significance (p-values).

- Supplemental Materials : Provide raw NMR/MS spectra, crystallographic data (if available), and detailed synthetic protocols to meet journal reproducibility standards .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare ethics committee approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。